molecular formula C16H16N2OS B2898595 2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide CAS No. 1286733-13-8

2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2898595
CAS No.: 1286733-13-8
M. Wt: 284.38
InChI Key: AWLJIXBLLNGBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound that features both indole and thiophene moieties. These structures are known for their biological activities and are often found in pharmacologically active compounds. The indole ring is a common structure in many natural products and pharmaceuticals, while the thiophene ring is known for its electron-rich properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the reaction of an indole derivative with a thiophene derivative under specific conditions. One common method involves the use of a coupling reaction between 1H-indole and 2-(thiophen-3-yl)ethylamine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .

Scientific Research Applications

2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the thiophene ring can modulate electronic properties. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanamine: Known for its role in neurotransmission and as a precursor to serotonin.

    2-(5-Methoxy-1H-indol-3-yl)ethanamine:

Uniqueness

2-(1H-indol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is unique due to the combination of indole and thiophene rings, which imparts distinct electronic and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

2-indol-1-yl-N-(2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-16(17-8-5-13-7-10-20-12-13)11-18-9-6-14-3-1-2-4-15(14)18/h1-4,6-7,9-10,12H,5,8,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLJIXBLLNGBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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